Refametinib (R enantiomer)

Description

BenchChem offers high-quality Refametinib (R enantiomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Refametinib (R enantiomer) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

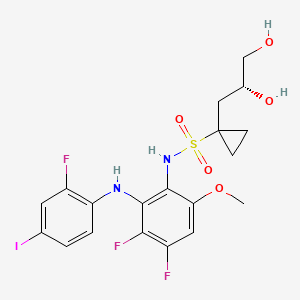

IUPAC Name |

N-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)-6-methoxyphenyl]-1-[(2R)-2,3-dihydroxypropyl]cyclopropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3IN2O5S/c1-30-15-7-13(21)16(22)18(24-14-3-2-10(23)6-12(14)20)17(15)25-31(28,29)19(4-5-19)8-11(27)9-26/h2-3,6-7,11,24-27H,4-5,8-9H2,1H3/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSACQWTXKSHJT-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)CC(CO)O)NC3=C(C=C(C=C3)I)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)C[C@H](CO)O)NC3=C(C=C(C=C3)I)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3IN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923032-38-6 |

Source

|

| Record name | 923032-38-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Refametinib (R Enantiomer): A Technical Guide to its Biochemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Refametinib (also known as RDEA119 and BAY 86-9766) is a potent and highly selective, orally bioavailable, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK is a critical regulator of cell growth and proliferation.[3][4] Constitutive activation of this pathway is a hallmark of many cancers, making MEK an attractive target for therapeutic intervention.[3][5] Refametinib is a non-ATP-competitive inhibitor, binding to a unique allosteric pocket adjacent to the ATP-binding site of the MEK enzymes.[5] This technical guide focuses on the biochemical and physical properties of the biologically active R enantiomer of Refametinib.

Biochemical Properties

The R enantiomer of Refametinib is a potent inhibitor of MEK1 and MEK2. Its inhibitory activity has been characterized in both enzymatic and cell-based assays.

| Property | Value | Reference(s) |

| Target(s) | MEK1, MEK2 | [1] |

| Mechanism of Action | Allosteric, non-ATP-competitive inhibitor | [5] |

| IC₅₀ (MEK1) | 19 nM | [6] |

| IC₅₀ (MEK2) | 47 nM | [6] |

| Cellular EC₅₀ | 2.0 - 15.8 nM (pERK1/2 inhibition) | [1] |

| Cell Growth GI₅₀ | 67 - 89 nM (BRAF V600E mutant cell lines) | |

| 40 - 84 nM (Anchorage-independent conditions) |

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Chemical Name | N-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)-6-methoxyphenyl]-1-[(2R)-2,3-dihydroxypropyl]cyclopropane-1-sulfonamide | |

| Synonyms | BAY 86-9766 (R enantiomer), RDEA119 (R enantiomer) | [1] |

| CAS Number | 923032-38-6 | [7][8] |

| Molecular Formula | C₁₉H₂₀F₃IN₂O₅S | |

| Molecular Weight | 572.34 g/mol | |

| Appearance | Solid | |

| Solubility | DMSO: ≥ 31 mg/mL (54.16 mM) Ethanol: 93 mg/mL (162.49 mM)[9] Water: Insoluble | [6] |

| Storage (Powder) | -20°C for 3 years | |

| Storage (In solvent) | -80°C for 1 year | [9] |

Signaling Pathway

Refametinib targets the core of the RAS/RAF/MEK/ERK pathway, a critical signaling cascade that regulates cell proliferation, survival, and differentiation. The pathway is often hyperactivated in cancer through mutations in upstream components like RAS or BRAF. Refametinib's inhibition of MEK1/2 prevents the phosphorylation and activation of their sole known substrates, ERK1 and ERK2. This blockade of ERK signaling ultimately leads to the inhibition of cell cycle progression and tumor growth.[4][5]

Caption: The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of Refametinib (R enantiomer) on MEK1/2.

Experimental Protocols

MEK1 Kinase Activity Assay

This assay determines the in vitro inhibitory activity of Refametinib on the MEK1 enzyme.

Methodology:

-

Enzyme Activation: Recombinant MEK1 enzyme (5 nM) is activated by incubation with RAF1 (0.02 units or 1.5 nM) in the presence of 25 mM HEPES (pH 7.8), 1 mM MgCl₂, 50 mM NaCl, 0.2 mM EDTA, and 50 μM ATP for 30 minutes at 25°C.[6]

-

Inhibitor Incubation: The activated MEK1 is then incubated with varying concentrations of Refametinib (R enantiomer).

-

Kinase Reaction: The kinase reaction is initiated by adding the substrate, kinase-inactive murine ERK2 (mERK2 K52A T183A) (2 μM), and [γ-³³P]ATP (2.5 μCi) in a total volume of 20 μL.[6]

-

Quantification: The incorporation of the radioactive phosphate from ATP into the ERK substrate is measured to determine the level of MEK1 activity.

-

IC₅₀ Determination: The concentration of Refametinib that inhibits 50% of MEK1 activity (IC₅₀) is calculated from the dose-response curve.

Caption: A simplified workflow for the MEK1 in vitro kinase activity assay.

Cellular Phospho-ERK1/2 Inhibition Assay

This cell-based assay measures the potency of Refametinib in inhibiting MEK activity within a cellular context.

Methodology:

-

Cell Culture: Human cancer cell lines are cultured in appropriate media.

-

Compound Treatment: Cells are treated with a range of concentrations of Refametinib (R enantiomer) for a specified period (e.g., 1 hour).

-

Cell Lysis: After treatment, the cells are lysed to extract cellular proteins.

-

Western Blot Analysis: The levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 are determined by Western blot analysis using specific antibodies.

-

Quantification and EC₅₀ Determination: The intensity of the pERK1/2 bands is quantified and normalized to total ERK1/2. The effective concentration of Refametinib that causes 50% inhibition of ERK1/2 phosphorylation (EC₅₀) is calculated.

Anchorage-Dependent Cell Growth Inhibition Assay

This assay assesses the effect of Refametinib on the proliferation of cancer cells grown in a monolayer.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well or 384-well microplates and allowed to attach overnight.[10]

-

Compound Addition: The cells are then treated with various concentrations of Refametinib.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.[10]

-

Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[6][10]

-

GI₅₀ Calculation: The concentration of Refametinib that causes a 50% reduction in cell growth (GI₅₀) is determined.

Conclusion

The R enantiomer of Refametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2, demonstrating significant anti-proliferative activity in cancer cells with a hyperactivated RAS/RAF/MEK/ERK pathway. Its well-characterized biochemical and physical properties, along with its defined mechanism of action, make it a valuable tool for cancer research and a promising candidate for targeted cancer therapy. The detailed experimental protocols provided in this guide offer a foundation for further investigation into the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. refametinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Refametinib | MEK | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Refametinib R enantiomer | MEK | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 10. Portico [access.portico.org]

In Vitro Efficacy of Refametinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Refametinib (also known as RDEA119 or BAY 86-9766) is a potent and selective, orally bioavailable, allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1][2][3] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK is frequently activated in various cancers, making it a critical target for therapeutic intervention.[2][3] Refametinib binds to a unique allosteric pocket of the MEK1/2 enzymes, in a non-ATP-competitive manner, leading to the inhibition of growth factor-mediated cell signaling and tumor cell proliferation.[1][4][5] This technical guide provides a comprehensive overview of the in vitro efficacy of Refametinib, with a focus on its inhibitory activity, effects on cell proliferation across different cancer cell lines, and the underlying experimental methodologies.

Quantitative Efficacy Data

The in vitro potency of Refametinib has been demonstrated through various assays, including direct enzyme inhibition and cell-based proliferation and phosphorylation assays. The following tables summarize the key quantitative data on the efficacy of Refametinib.

Table 1: In Vitro Enzymatic Inhibition of MEK1 and MEK2

| Target | IC50 (nM) | Assay Description |

| MEK1 | 19 | Determined by measuring the incorporation of radioactive phosphate from ATP into the ERK substrate.[1] |

| MEK2 | 47 | Determined by measuring the incorporation of radioactive phosphate from ATP into the ERK substrate.[1] |

Table 2: In Vitro Inhibition of ERK1/2 Phosphorylation

| Cell Lines | EC50 (nM) | Assay Description |

| Various Human Cancer Cell Lines | 2.5 - 15.8 | Measurement of phosphorylated ERK1/2 levels in cell lines with diverse tissue origins and BRAF mutational statuses.[1] |

Table 3: In Vitro Antiproliferative Activity (GI50/IC50)

| Cell Line(s) | Condition | GI50/IC50 (nM) | BRAF Status | Notes |

| Human cancer cell lines | Anchorage-dependent | 67 - 89 | V600E Mutant | |

| Various cell lines | Anchorage-independent | 40 - 84 | Not specified | MDA-MB-231 and A431 cells showed significantly higher sensitivity under these conditions.[1] |

| 4 cell lines | Not specified | 34 - 217 | Mutant | |

| 4 cell lines | Not specified | 1,413 - 34,120 | Wild-type | Demonstrates significantly less potency against wild-type BRAF cell lines.[4] |

| 26 Colorectal Cancer (CRC) cell lines | 72-hour exposure | < 1,000 (sensitive) | Not specified | 9 out of 26 cell lines were classified as sensitive.[6] |

| 26 Colorectal Cancer (CRC) cell lines | 72-hour exposure | > 1,000 (resistant) | Not specified | 17 out of 26 cell lines were classified as resistant.[6] |

| SCC4 (Oral Squamous Cell Carcinoma) | 1-hour exposure | 50 | Not specified | Significantly decreased cell viability.[1] |

Signaling Pathway and Mechanism of Action

Refametinib exerts its effect by inhibiting the MAPK/ERK signaling pathway, a critical regulator of cell proliferation, survival, and differentiation. The diagram below illustrates the canonical pathway and the point of intervention by Refametinib.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Refametinib on MEK1/2.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are outlines of key experimental protocols used to assess the efficacy of Refametinib.

MEK1/2 Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of Refametinib on the enzymatic activity of MEK1 and MEK2.

Caption: Workflow for the MEK1/2 kinase inhibition assay.

Methodology:

-

MEK1 Activation: Recombinant MEK1 enzyme (5 nM) is activated by RAF1 (1.5 nM) in a buffer containing 25 mM HEPES (pH 7.8), 1 mM MgCl2, 50 mM NaCl, 0.2 mM EDTA, and 50 µM ATP for 30 minutes at 25°C.[4] For MEK2, which is already active, this activation step is not required.[4]

-

Kinase Reaction: The reaction is initiated by adding the substrate, kinase-inactive murine ERK2 (mERK2 K52A/T183A), at a concentration of 2 µM, along with 2.5 µCi of [γ-33P] ATP.[4]

-

Inhibition: Test concentrations of Refametinib are included in the reaction mixture to determine their inhibitory effect.

-

Detection: The incorporation of the radioactive phosphate from ATP into the ERK2 substrate is measured to quantify MEK1/2 activity.

Cell Proliferation (MTS/MTT) Assay

This assay is used to assess the antiproliferative effects of Refametinib on cancer cell lines.

Caption: General workflow for a cell proliferation assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are then treated with a range of concentrations of Refametinib.

-

Incubation: The treated cells are incubated for a specified period, typically 72 hours.[6]

-

Reagent Addition: A reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Color Development: The plates are incubated for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

-

Absorbance Measurement: The absorbance is read using a microplate reader at the appropriate wavelength.

-

Data Analysis: The absorbance values are used to calculate the concentration of Refametinib that inhibits cell growth by 50% (GI50 or IC50).

Western Blotting for ERK Phosphorylation

This technique is used to determine the effect of Refametinib on the phosphorylation status of ERK1/2, a direct downstream target of MEK1/2.

Methodology:

-

Cell Treatment: Cancer cell lines are treated with Refametinib at various concentrations and for different durations.

-

Cell Lysis: The cells are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2, followed by incubation with corresponding secondary antibodies conjugated to a detection enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the p-ERK bands is normalized to the total ERK bands to quantify the inhibition of ERK phosphorylation.[7]

Synergistic Effects

The in vitro efficacy of Refametinib can be enhanced when used in combination with other targeted therapies. For instance, in OCUT1 and SW1376 cell lines, the inhibitory effect of Refametinib was enhanced when combined with the mTOR inhibitor, temsirolimus.[4] Similarly, strong synergistic effects in suppressing tumor cell proliferation were observed in Hep3B and MH3924A cells when Refametinib was combined with sorafenib.[8] Combination treatment of oral squamous cell carcinoma cells with 5-Fluorouracil and Refametinib resulted in a more potent suppression of cell proliferation and promotion of apoptosis than 5-FU alone.[9]

Conclusion

Refametinib demonstrates potent and selective in vitro activity against MEK1 and MEK2, leading to the inhibition of the MAPK/ERK signaling pathway and subsequent suppression of tumor cell proliferation. Its efficacy is particularly pronounced in cancer cell lines harboring BRAF mutations. The provided quantitative data and experimental protocols offer a solid foundation for further research and development of Refametinib as a potential anticancer agent, both as a monotherapy and in combination with other targeted drugs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. refametinib - My Cancer Genome [mycancergenome.org]

- 3. Facebook [cancer.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Macrophage migration inhibitory factor promotes resistance to MEK blockade in KRAS mutant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Allosteric MEK1/2 Inhibitor Refametinib (BAY 86-9766) in Combination with Sorafenib Exhibits Antitumor Activity in Preclinical Murine and Rat Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

early-stage research on Refametinib (R enantiomer)

An In-Depth Technical Guide to the Early-Stage Research of Refametinib (R-enantiomer)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Refametinib, also known as RDEA119 or BAY 86-9766, is a potent and selective, orally bioavailable, allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1][2] As key components of the RAS/RAF/MEK/ERK signaling pathway, MEK1 and MEK2 are dual-specificity threonine/tyrosine kinases that are often constitutively activated in many cancers, leading to uncontrolled cell proliferation and survival.[1][3] Refametinib is a chiral molecule, and early research indicates that the R-enantiomer is the biologically active form, exhibiting potent MEK inhibition.[4][5] This technical guide provides a comprehensive overview of the early-stage research on the R-enantiomer of Refametinib, focusing on its mechanism of action, preclinical data, and associated experimental protocols.

Mechanism of Action

Refametinib is a non-ATP-competitive inhibitor that binds to an allosteric pocket in the MEK1 and MEK2 enzymes.[6][7] This binding prevents the phosphorylation and activation of ERK1 and ERK2, the downstream substrates of MEK.[8][9] The inhibition of ERK phosphorylation blocks the signal transduction cascade that promotes cell growth, resulting in the suppression of tumor cell proliferation.[1][2] The targeted action on the MEK/ERK pathway makes Refametinib a promising agent for cancers with activating mutations in upstream components like BRAF or KRAS.[6][10]

Preclinical Data

In Vitro Kinase Inhibition & Cellular Activity

Refametinib demonstrates potent and selective inhibition of MEK1 and MEK2 kinases. The R-enantiomer is reported to have an EC50 in the low nanomolar range.[4] This enzymatic inhibition translates to effective suppression of ERK1/2 phosphorylation in various human cancer cell lines.[7][11]

| Target | Assay Type | IC50 (nM) | Reference |

| MEK1 | Cell-free kinase assay | 19 | [6][7] |

| MEK2 | Cell-free kinase assay | 47 | [6][7] |

Table 1: In Vitro MEK Inhibition by Refametinib.

The anti-proliferative effects of Refametinib have been evaluated across a panel of human cancer cell lines, showing particular potency in those with BRAF mutations.[6]

| Cell Line | Cancer Type | BRAF Status | Growth Inhibition (GI50, nM) | Reference |

| A375 | Melanoma | V600E | 67 - 89 (Anchorage-dependent) | [6] |

| Colo205 | Colon | V600E | 67 - 89 (Anchorage-dependent) | [6] |

| HT-29 | Colon | V600E | 67 - 89 (Anchorage-dependent) | [6] |

| BxPC3 | Pancreatic | Wild-type | 40 - 84 (Anchorage-independent) | [6] |

| Huh-7 | Hepatocellular | Wild-type | 33 - 762 | [8][12] |

| Hep3B | Hepatocellular | Wild-type | 33 - 762 | [8][12] |

| HCC1954 | Breast | Wild-type | 397 | [13] |

| BT474 | Breast | Wild-type | 1245 | [13] |

Table 2: Anti-proliferative Activity of Refametinib in Human Cancer Cell Lines.

In Vivo Efficacy in Xenograft Models

Oral administration of Refametinib has shown significant single-agent antitumor activity in various human tumor xenograft models in mice.[6][12][14]

| Xenograft Model | Cancer Type | Dose & Schedule | Tumor Growth Inhibition (TGI) | Reference |

| A375 | Melanoma | 50 mg/kg, once daily x 14 | 68% | [6][14] |

| Colo205 | Colon | 25 mg/kg, once daily x 14 | 123% (tumor regression) | [6] |

| HT-29 | Colon | 25 mg/kg, once daily x 14 | 56% | [6] |

| A431 | Epidermoid | 25 mg/kg, once daily x 14 | 67% | [6] |

| Huh-7 | Hepatocellular | 20 mg/kg (with Sorafenib) | 70% (combination) | [12] |

Table 3: In Vivo Efficacy of Refametinib in Xenograft Models.

Pharmacokinetic Profile

Early-stage clinical studies have provided insights into the pharmacokinetic properties of Refametinib in humans.

| Parameter | Value | Study Population | Reference |

| Administration | Oral | Advanced Cancer Patients | [10][15] |

| Half-life (t½) | ~16 hours | Advanced Cancer Patients | [10][15] |

| Accumulation | < 2-fold after multiple dosing | Advanced Cancer Patients | [10][15] |

| Dose Proportionality | Near-dose proportional | Advanced Cancer Patients | [10][15] |

Table 4: Pharmacokinetic Parameters of Refametinib from a Phase I study.

Experimental Protocols

MEK1/2 Kinase Inhibition Assay

This protocol outlines a cell-free assay to determine the inhibitory activity of Refametinib against MEK1 and MEK2.[6][11]

-

MEK1 Activation: Recombinant MEK1 enzyme (5 nM) is activated by incubation with 1.5 nM of RAF1 in the presence of 25 mM HEPES (pH 7.8), 1 mM MgCl₂, 50 mM NaCl, 0.2 mM EDTA, and 50 μM ATP for 30 minutes at 25°C.

-

Inhibitor Incubation: Activated MEK1 or active MEK2 enzyme (11 nM) is incubated with various concentrations of Refametinib.

-

Kinase Reaction Initiation: The kinase reaction is initiated by adding 2 µM of inactive ERK2 (mERK2 K52A T183A) as a substrate and 2.5 µCi of [γ-³³P] ATP in a total reaction volume of 20 µL.

-

Incubation: The reaction mixture is incubated for a defined period (e.g., 30 minutes) at 25°C.

-

Quantification: The incorporation of ³³P into the ERK2 substrate is measured to determine MEK kinase activity. IC50 values are calculated from the dose-response curve.

Anchorage-Dependent Cell Proliferation Assay

This protocol describes a method to assess the effect of Refametinib on the growth of adherent cancer cells.[6][11][16]

-

Cell Seeding: Cancer cells are plated in 96-well microplates at a density of 4,000 cells per 100 µL per well.

-

Initial Incubation: Plates are incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Addition: Refametinib is added to the wells in a series of dilutions.

-

Treatment Incubation: The cells are incubated with the compound for 48 hours.

-

Viability Assessment: Cell viability is measured using a commercially available kit, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[6]

-

Data Analysis: The signal (e.g., luminescence) is read using a plate reader. The GI50 (concentration for 50% growth inhibition) is determined by plotting the signal against the compound concentration.

In Vivo Human Tumor Xenograft Study

This protocol provides a general framework for evaluating the antitumor efficacy of Refametinib in an animal model.[6][17][18]

-

Animal Model: Female athymic nude mice are used.

-

Tumor Implantation: Human tumor cells (e.g., A375 melanoma or Colo205 colon carcinoma) are injected subcutaneously into the flank of each mouse.[6]

-

Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into control (vehicle) and treatment groups. Refametinib is administered orally at specified doses (e.g., 25 or 50 mg/kg) on a defined schedule (e.g., once daily for 14 days).[6]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Endpoint and Analysis: The study is concluded when tumors in the control group reach a specific size. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Conclusion

The early-stage research on Refametinib establishes it as a potent and selective allosteric inhibitor of MEK1/2, with the R-enantiomer being the key active component. Preclinical in vitro and in vivo data demonstrate significant anti-proliferative and antitumor activity, particularly in cancer models with activated MAPK pathways. These foundational studies, supported by detailed experimental protocols, have paved the way for its clinical development as a targeted cancer therapeutic, both as a single agent and in combination with other therapies.[8][19][20]

References

- 1. Facebook [cancer.gov]

- 2. Refametinib | C19H20F3IN2O5S | CID 44182295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. refametinib - My Cancer Genome [mycancergenome.org]

- 4. selleckchem.com [selleckchem.com]

- 5. The Exploration of Chirality for Improved Druggability within the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. Allosteric MEK1/2 inhibitor refametinib (BAY 86-9766) in combination with sorafenib exhibits antitumor activity in preclinical murine and rat models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. Allosteric MEK1/2 Inhibitor Refametinib (BAY 86-9766) in Combination with Sorafenib Exhibits Antitumor Activity in Preclinical Murine and Rat Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A preclinical evaluation of the MEK inhibitor refametinib in HER2-positive breast cancer cell lines including those with acquired resistance to trastuzumab or lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Portico [access.portico.org]

- 15. A Phase I Study of the Safety, Pharmacokinetics, and Pharmacodynamics of Combination Therapy with Refametinib plus Sorafenib in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Proliferation Assays and Cell Viability Assays [labome.com]

- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor [mdpi.com]

- 19. ascopubs.org [ascopubs.org]

- 20. aacrjournals.org [aacrjournals.org]

The Structure-Activity Relationship of Refametinib (R-enantiomer) Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Refametinib (also known as RDEA119 or BAY 86-9766) is a potent and selective, non-ATP-competitive, allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1][2] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK is a critical target in oncology.[3][4] Constitutive activation of this pathway is a hallmark of many cancers, making MEK inhibitors a valuable class of therapeutic agents.[3][4] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs of the R-enantiomer of Refametinib, offering insights for the rational design of next-generation MEK inhibitors.

Core Structure and Mechanism of Action

Refametinib is a diarylamine-based inhibitor that binds to an allosteric pocket adjacent to the ATP-binding site of MEK1/2.[1][2] This binding mode is characteristic of type III kinase inhibitors and locks the enzyme in an inactive conformation, preventing its phosphorylation and subsequent activation of ERK1/2. The R-enantiomer of Refametinib has been specifically noted for its potent MEK inhibitory activity.

Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus to control cell proliferation, differentiation, and survival. Refametinib's inhibition of MEK1/2 effectively blocks this pathway.

Structure-Activity Relationship (SAR) of Refametinib Analogs

The core scaffold of Refametinib consists of a central diarylamine moiety, a sulfonamide group, and a chiral dihydroxypropyl side chain. SAR studies on related allosteric MEK inhibitors have revealed key structural features that govern their potency and selectivity. While a comprehensive SAR table for a large series of the R-enantiomer of Refametinib analogs is not publicly available in a consolidated format, analysis of patent literature, specifically WO2007014011A2, and related medicinal chemistry publications provide valuable insights.

Key Structural Regions and Their Impact on Activity

-

Diarylamine Core: The diarylamine core is crucial for binding to the allosteric pocket. Substitutions on both aryl rings significantly influence activity.

-

Anilino Ring: The 2-fluoro-4-iodo substitution pattern on the anilino ring is a common feature in potent MEK inhibitors. The iodine atom is thought to occupy a hydrophobic pocket, and its replacement can lead to a significant loss in potency.

-

Phenyl Ring: The 3,4-difluoro and 6-methoxy substitutions on the other phenyl ring are important for maintaining the optimal conformation for binding.

-

-

Sulfonamide Linker: The cyclopropanesulfonamide group acts as a key linker. Modifications to the cyclopropyl ring can be tolerated to some extent, but significant changes are generally detrimental.

-

Chiral Side Chain: The (2S)-2,3-dihydroxypropyl group plays a critical role in the activity of the R-enantiomer. The stereochemistry and the presence of the hydroxyl groups are important for interactions within the binding pocket, likely through hydrogen bonding.

Quantitative SAR Data

The following table summarizes the available quantitative data for Refametinib and its R-enantiomer. A comprehensive SAR table of analogs is challenging to compile without direct access to proprietary data. However, the patent WO2007014011A2, which covers Refametinib, describes numerous analogs and their biological activity, generally categorized by potency ranges. For instance, "Compound 1022" in this patent, which corresponds to the R-enantiomer of Refametinib, is reported to have an EC50 in the range of 2.0-15 nM.[5]

| Compound | Target | Assay | Activity | Reference |

| Refametinib (Racemate) | MEK1 | Enzyme Inhibition | IC50 = 19 nM | [1][2] |

| MEK2 | Enzyme Inhibition | IC50 = 47 nM | [1][2] | |

| Various Cancer Cell Lines | p-ERK Inhibition | EC50 = 2.5 - 15.8 nM | [2] | |

| BRAF V600E Mutant Cancer Cell Lines | Cell Growth Inhibition | GI50 = 67 - 89 nM | [1] | |

| Refametinib (R-enantiomer) | MEK | Cell-based | EC50 = 2.0 - 15 nM | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of MEK inhibitors. Below are representative protocols for key in vitro assays.

MEK1 Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of MEK1.

Protocol:

-

Reagents:

-

Recombinant active MEK1 enzyme.

-

Inactive ERK2 as a substrate.

-

ATP.

-

Test compounds (Refametinib analogs).

-

Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM β-glycerolphosphate, 0.2 mM sodium orthovanadate, 1 mM DTT).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or anti-phospho-ERK antibody).

-

-

Procedure:

-

Add assay buffer to the wells of a microplate.

-

Add the test compound at various concentrations.

-

Add the MEK1 enzyme and pre-incubate for a defined period (e.g., 30 minutes at room temperature) to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the ERK2 substrate and ATP.

-

Incubate the reaction for a specific time (e.g., 60 minutes at 30°C).

-

Stop the reaction and measure the amount of phosphorylated ERK2. This can be done using various methods, such as:

-

Luminescence-based: Using a reagent like ADP-Glo™ that measures the amount of ADP produced, which is proportional to kinase activity.

-

ELISA-based: Using an antibody specific to the phosphorylated form of ERK2.

-

Western Blot: Separating the reaction products by SDS-PAGE and probing with a phospho-specific ERK antibody.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Phospho-ERK (p-ERK) Inhibition Assay

This assay measures the ability of a compound to inhibit MEK activity within a cellular context by quantifying the levels of phosphorylated ERK.

Protocol:

-

Reagents and Materials:

-

Cancer cell line with a constitutively active or inducible MEK/ERK pathway (e.g., A375 with BRAF V600E mutation).

-

Cell culture medium and supplements.

-

Test compounds.

-

Stimulant (e.g., Epidermal Growth Factor - EGF) if the pathway is not constitutively active.

-

Lysis buffer.

-

Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

Detection reagents for ELISA or Western blot.

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in a low-serum medium for several hours to reduce basal p-ERK levels.

-

Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1-2 hours).

-

(Optional) Stimulate the cells with a growth factor like EGF for a short period (e.g., 10-15 minutes) to induce ERK phosphorylation.

-

Wash the cells and then lyse them to release the cellular proteins.

-

Determine the concentration of total protein in each lysate.

-

Quantify the levels of phosphorylated ERK and total ERK using an ELISA kit or by performing a Western blot.

-

-

Data Analysis:

-

Normalize the p-ERK signal to the total ERK signal for each sample.

-

Calculate the percentage of inhibition of p-ERK levels for each compound concentration relative to the stimulated control.

-

Determine the EC50 value from the dose-response curve.

-

Conclusion

The development of potent and selective MEK inhibitors like Refametinib has provided a valuable therapeutic strategy for cancers with aberrant RAS/RAF/MEK/ERK signaling. The SAR of Refametinib analogs, particularly focusing on the R-enantiomer, highlights the critical role of the diarylamine core, the sulfonamide linker, and the chiral dihydroxypropyl side chain in achieving high potency. Further exploration of modifications to these key structural elements, guided by the experimental protocols outlined in this guide, will be instrumental in the discovery of next-generation MEK inhibitors with improved efficacy and safety profiles.

References

- 1. EP2848246A1 - Pharmaceutical compositions containing refametinib - Google Patents [patents.google.com]

- 2. Illuminating the druggable genome through patent bioactivity data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2010106341A1 - Compounds and biological materials and uses thereof - Google Patents [patents.google.com]

- 5. WO2021034815A1 - Methods of making incretin analogs - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Treating Cell Cultures with Refametinib (R enantiomer)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Refametinib (also known as RDEA119 or BAY 86-9766) is a potent and selective, orally bioavailable, non-ATP-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2][3] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK is frequently activated in various cancers, making it a critical target for therapeutic intervention.[1][4] Refametinib specifically targets MEK1 and MEK2, leading to the inhibition of growth factor-mediated cell signaling and a reduction in tumor cell proliferation.[1][4] The R enantiomer of Refametinib has been identified as a potent MEK inhibitor.[5]

These application notes provide detailed protocols for the treatment of cell cultures with Refametinib (R enantiomer), guidance on data interpretation, and a summary of its effects on various cell lines.

Mechanism of Action

Refametinib is an allosteric inhibitor that binds to a specific pocket on the MEK1/2 enzymes, distinct from the ATP-binding site.[2][3] This binding prevents the phosphorylation and activation of MEK's only known substrates, ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2). The inhibition of ERK1/2 phosphorylation effectively blocks the downstream signaling cascade of the MAPK pathway, which is crucial for cell proliferation, survival, and differentiation.[1][6] Constitutive activation of this pathway is a common feature in many human cancers.[1]

Below is a diagram illustrating the mechanism of action of Refametinib in the MAPK signaling pathway.

Caption: Mechanism of action of Refametinib in the MAPK pathway.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Refametinib across various cancer cell lines.

Table 1: In Vitro Potency of Refametinib

| Target | IC50 (nM) | Assay Condition |

| MEK1 | 19 | Cell-free assay |

| MEK2 | 47 | Cell-free assay |

Data sourced from MedChemExpress and Selleck Chemicals.[2][3]

Table 2: Cellular Activity of Refametinib (R enantiomer)

| Cell Line | EC50 (nM) for pERK inhibition |

| Various Cancer Cell Lines | 2.0 - 15 |

Data sourced from MedChemExpress.[5]

Table 3: Anti-proliferative Activity of Refametinib

| Cell Line | Cancer Type | BRAF Status | GI50 (nM) (Anchorage-dependent) | GI50 (nM) (Anchorage-independent) |

| A375 | Melanoma | V600E | 67 - 89 | 40 - 84 |

| SK-MEL-28 | Melanoma | V600E | 67 - 89 | 40 - 84 |

| Colo205 | Colorectal | V600E | 67 - 89 | 40 - 84 |

| HT-29 | Colorectal | V600E | 67 - 89 | 40 - 84 |

| BxPC3 | Pancreatic | Wild-type | - | 40 - 84 |

| HCC1954 | Breast | Wild-type | 397 | - |

Data compiled from multiple sources.[2][7][8][9]

Experimental Protocols

Protocol 1: Preparation of Refametinib Stock Solution

Materials:

-

Refametinib (R enantiomer) powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a high-concentration stock solution of Refametinib (e.g., 10 mM or 100 mM) in DMSO.[2]

-

Briefly vortex and/or sonicate the solution to ensure complete dissolution.[3]

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.[3]

Note: For animal experiments, further dilution in appropriate vehicles like corn oil or a solution containing SBE-β-CD may be necessary.[3]

Protocol 2: Cell Proliferation Assay (Anchorage-Dependent)

This protocol is designed to determine the effect of Refametinib on the proliferation of adherent cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well or 384-well clear-bottom cell culture plates

-

Refametinib stock solution (from Protocol 1)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

Plate reader capable of measuring luminescence

Workflow Diagram:

Caption: Workflow for a typical cell proliferation assay.

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 4,000 cells per well in 100 µL of complete medium.[2][10] For a 384-well plate, seed 1,000 cells per well in 20 µL.[2][10]

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[2][10]

-

-

Drug Treatment:

-

Prepare serial dilutions of Refametinib in complete cell culture medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

-

Remove the old medium from the wells and add the medium containing the different concentrations of Refametinib. Include a vehicle control (medium with DMSO only).

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[2][10]

-

-

Cell Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the log of the Refametinib concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell growth) or IC50 value using a non-linear regression curve fit.

-

Protocol 3: Western Blot Analysis of ERK Phosphorylation

This protocol is used to assess the inhibitory effect of Refametinib on the MAPK pathway by measuring the phosphorylation status of ERK.

Materials:

-

Cancer cell lines of interest

-

6-well or 10 cm cell culture plates

-

Refametinib stock solution (from Protocol 1)

-

Growth factors (e.g., EGF) for stimulation (optional)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Workflow Diagram:

Caption: Western blot analysis workflow.

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow until they reach 70-80% confluency.

-

Treat the cells with various concentrations of Refametinib for the desired time (e.g., 1, 6, 24 hours). Include a vehicle control.

-

For some experimental setups, cells may be serum-starved overnight before treatment and then stimulated with a growth factor like EGF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) before lysis to induce robust ERK phosphorylation.[5]

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein samples to the same concentration with lysis buffer and sample buffer.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ERK, total ERK, and a loading control overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the phospho-ERK signal to the total ERK signal to determine the relative level of ERK phosphorylation.

-

Expected Results and Interpretation

-

Cell Proliferation: Treatment with Refametinib is expected to decrease the proliferation of sensitive cell lines in a dose-dependent manner. Cell lines with activating mutations in the MAPK pathway, such as BRAF V600E, are generally more sensitive to Refametinib.[2]

-

ERK Phosphorylation: A significant, dose-dependent decrease in the level of phosphorylated ERK1/2 should be observed in cells treated with Refametinib, confirming the on-target activity of the inhibitor.[7] Total ERK levels should remain unchanged.

-

Feedback Mechanisms: In some cell lines, inhibition of the MEK/ERK pathway can lead to feedback activation of other signaling pathways, such as the PI3K/AKT pathway.[7] This can be assessed by examining the phosphorylation status of key proteins in those pathways, such as AKT.

By following these protocols, researchers can effectively evaluate the cellular effects of Refametinib (R enantiomer) and gain insights into its therapeutic potential in various cancer models.

References

- 1. refametinib - My Cancer Genome [mycancergenome.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Refametinib | C19H20F3IN2O5S | CID 44182295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Portico [access.portico.org]

- 7. A preclinical evaluation of the MEK inhibitor refametinib in HER2-positive breast cancer cell lines including those with acquired resistance to trastuzumab or lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A preclinical evaluation of the MEK inhibitor refametinib in HER2-positive breast cancer cell lines including those with acquired resistance to trastuzumab or lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for Determining Refametinib (R enantiomer) Dosage in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the appropriate dosage of Refametinib (R enantiomer), a potent and selective allosteric MEK1/2 inhibitor, in preclinical mouse models of cancer. The protocols and data presented are compiled from various preclinical studies to aid in the design of efficacious and well-tolerated in vivo experiments.

Introduction to Refametinib (R enantiomer)

Refametinib (also known as BAY 86-9766 or RDEA119) is a highly selective, orally bioavailable, non-ATP-competitive inhibitor of MEK1 and MEK2.[1] As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 are key regulators of cell proliferation, survival, and differentiation. Constitutive activation of this pathway is a common feature in many human cancers, making MEK an attractive therapeutic target. Refametinib binds to an allosteric pocket in the MEK1/2 enzymes, effectively inhibiting their kinase activity and downstream signaling.[1] While not always explicitly stated in all preclinical literature, "Refametinib" and "BAY 86-9766" typically refer to the active R enantiomer.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of Refametinib in mouse models. This information is intended to provide a starting point for dose-finding studies.

Table 1: In Vivo Efficacy of Refametinib in Mouse Xenograft Models

| Tumor Model | Mouse Strain | Refametinib Dosage | Administration Route | Treatment Schedule | Tumor Growth Inhibition (TGI) / Outcome | Citation(s) |

| Gastric Cancer (Patient-Derived) | Not Specified | 15 mg/kg/day | Oral | Daily | 66-87% TGI | [2] |

| Huh-7 (Hepatocellular Carcinoma) | Not Specified | 20 mg/kg | Not Specified | Not Specified | ~20% reduction in tumor volume (monotherapy) | [3] |

| Hep3B (Hepatocellular Carcinoma) | Not Specified | 25 mg/kg | Not Specified | Daily | More effective than sorafenib in prolonging survival | [3] |

| RMS-1 (Rhabdomyosarcoma) | Not Specified | 25 mg/kg/day for 5 days, then 15 mg/kg/day | Oral | Daily | No significant TGI (19%) as monotherapy, despite pERK inhibition | [4] |

| Pancreatic Ductal Adenocarcinoma (GEMM) | CKP mice | Not Specified | Not Specified | 5-7 doses over 5-9 days | >50% reduction in tumor volume in 80% of mice | [5] |

Table 2: Pharmacokinetic Parameters of Refametinib in Mice

| Dosage | Administration Route | Cmax (µg/mL) | Tmax (hours) | Half-life (t½) (hours) | AUC | Citation(s) |

| 50 mg/kg/day | Drinking Water | 3.62 ± 1.79 | Not Specified | Not Specified | Not Specified | [6] |

| 75 mg/kg/day | Drinking Water | 7.67 ± 5.14 | Not Specified | Not Specified | Not Specified | [6] |

| Note: | Detailed pharmacokinetic studies in mice are not extensively reported in the public domain. The provided data is from a study administering Refametinib via drinking water, which may differ from oral gavage. |

Table 3: Pharmacodynamic Effects of Refametinib in Mouse Tissues

| Dosage | Tissue | Timepoint | % pERK Inhibition | Citation(s) |

| 50 mg/kg/day | Myocardial Tissue | 7 days | ~42% | [6][7] |

| 50 mg/kg/day | Aortic Tissue | 7 days | ~82% | [6][7] |

| 15 mg/kg/day | Gastric Cancer Xenografts | Not Specified | Associated with reduced p-ERK1/2 levels | [2] |

| 25 mg/kg/day (initial dose) | RMS-1 Xenografts | Not Specified | Notable inhibition of ERK1/2 phosphorylation | [4] |

Experimental Protocols

Preparation of Refametinib for Oral Administration

Refametinib is poorly soluble in water, requiring a specific formulation for oral administration in mice.

Materials:

-

Refametinib (R enantiomer) powder

-

2-hydroxypropyl-β-cyclodextrin (HPBCD)

-

Sterile water or saline

-

Alternative vehicle: Propylene glycol, Polyethylene glycol 400 (PEG400), and Kolliphor P188

Protocol 1: HPBCD-based Formulation (for oral gavage or drinking water) [4][6][8][9]

-

Prepare a 30% (w/v) solution of HPBCD in sterile water.

-

Calculate the required amount of Refametinib and vehicle to achieve the desired final concentration for dosing. A common dosing volume is 0.1 mL per 10 g of mouse body weight.

-

Add the Refametinib powder to the HPBCD solution.

-

Vortex and/or sonicate the mixture until the Refametinib is completely dissolved. The solution should be clear.

-

For administration via drinking water, the lyophilized Refametinib/HPBCD complex can be reconstituted in the drinking water at a concentration calculated based on the average daily water consumption of the mice to achieve the target daily dose.[6] Protect the drinking bottles from light using aluminum foil.[8]

Protocol 2: Alternative Vehicle Formulation (for oral gavage) [4]

-

Prepare a vehicle solution of propylene glycol, polyethylene glycol 400, and Kolliphor P188. The exact ratios may need to be optimized.

-

Add the Refametinib powder to the vehicle.

-

Vortex and/or sonicate until a clear solution is obtained.

Animal Models and Tumor Implantation

-

Animal Strains: Athymic nude mice or other immunocompromised strains are commonly used for xenograft studies.[1]

-

Cell Lines: A variety of human cancer cell lines with known RAS/RAF mutations are suitable for evaluating the efficacy of Refametinib.

-

Implantation: Tumor cells are typically injected subcutaneously into the flank of the mice. For orthotopic models, cells are implanted into the relevant organ.

Administration of Refametinib

-

Route of Administration: Oral gavage is the most common method for precise dosing.[4][9] Administration via supplemented drinking water is a less stressful alternative for long-term studies.[6][8]

-

Dosage: Based on the literature, effective doses in mouse models range from 15 mg/kg/day to 50 mg/kg/day. A dose of 75 mg/kg/day has been associated with increased mortality and should be approached with caution.[8][10]

-

Frequency: Dosing is typically performed once daily.

-

Duration: Treatment duration will depend on the experimental endpoint, but studies have reported treatment for several weeks.

Efficacy and Pharmacodynamic Assessments

-

Tumor Growth: Monitor tumor volume regularly using calipers. Tumor growth inhibition (TGI) can be calculated at the end of the study.

-

Body Weight and Animal Health: Monitor the body weight and overall health of the mice throughout the experiment as an indicator of toxicity.

-

Pharmacodynamic Analysis: To confirm target engagement, tumor and/or surrogate tissues can be collected at various time points after the final dose. Western blotting can be used to assess the levels of phosphorylated ERK (pERK) relative to total ERK.[6][11]

Visualizations

Signaling Pathway

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Refametinib on MEK1/2.

Experimental Workflow

Caption: A typical experimental workflow for evaluating Refametinib efficacy in mouse models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Allosteric MEK1/2 Inhibitor Refametinib (BAY 86-9766) in Combination with Sorafenib Exhibits Antitumor Activity in Preclinical Murine and Rat Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regorafenib: Antitumor Activity upon Mono and Combination Therapy in Preclinical Pediatric Malignancy Models | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. MEK1/2 Inhibition in Murine Heart and Aorta After Oral Administration of Refametinib Supplemented Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | MEK1/2 Inhibition in Murine Heart and Aorta After Oral Administration of Refametinib Supplemented Drinking Water [frontiersin.org]

- 8. MEK1/2 Inhibition in Murine Heart and Aorta After Oral Administration of Refametinib Supplemented Drinking Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Refametinib (R enantiomer) in Patient-Derived Xenograft (PDX) Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Refametinib (R enantiomer), a potent and selective MEK1/2 inhibitor, in patient-derived xenograft (PDX) models for preclinical cancer research. The protocols detailed below offer step-by-step guidance for establishing PDX models, evaluating drug efficacy, and conducting pharmacodynamic studies.

Introduction to Refametinib and Patient-Derived Xenograft Models

Refametinib is an orally bioavailable, allosteric inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] This pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention. Constitutive activation of this cascade can lead to uncontrolled cell proliferation and survival.[1] Refametinib, also known as BAY 86-9766 or RDEA119, has demonstrated potent anti-proliferative activity in numerous cancer cell lines and antitumor effects in preclinical xenograft models.[2][3]

Patient-derived xenograft (PDX) models involve the direct implantation of fresh human tumor tissue into immunodeficient mice. These models are increasingly recognized for their ability to retain the histopathological and genetic characteristics of the original patient's tumor, including its cellular heterogeneity and molecular diversity.[4][5] This makes PDX models a highly valuable and predictive platform for evaluating the efficacy of novel anticancer agents and identifying potential biomarkers of response and resistance.[6][7][8]

Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Pathway

Refametinib exerts its anticancer effects by selectively inhibiting the kinase activity of MEK1 and MEK2. This prevents the phosphorylation and subsequent activation of ERK1 and ERK2, which are the downstream effectors in the RAS/RAF/MEK/ERK signaling cascade. The inhibition of ERK phosphorylation leads to the suppression of downstream signaling events that are crucial for cell proliferation, survival, and differentiation.

The RAS/RAF/MEK/ERK pathway is a major signaling cascade that transmits extracellular signals from cell surface receptors to the nucleus, regulating gene expression and critical cellular processes. In many cancers, mutations in genes such as BRAF and KRAS lead to the constitutive activation of this pathway, driving tumorigenesis. By targeting MEK, Refametinib effectively blocks this aberrant signaling, irrespective of the upstream mutational status of BRAF or RAS in many cases.

Application of Refametinib in PDX Models

The use of Refametinib in PDX models allows for a robust preclinical evaluation of its therapeutic potential across a diverse range of human tumors. This approach enables:

-

Efficacy Testing: Assessing the single-agent antitumor activity of Refametinib in a panel of PDX models representing different tumor types and genetic backgrounds.

-

Combination Studies: Evaluating the synergistic or additive effects of Refametinib when combined with other standard-of-care chemotherapies or targeted agents.

-

Biomarker Discovery: Identifying genetic or molecular markers that predict sensitivity or resistance to Refametinib treatment.

-

Pharmacodynamic Analysis: Investigating the in vivo mechanism of action by measuring the modulation of downstream targets, such as phosphorylated ERK (pERK).

Data Presentation

The following tables summarize representative quantitative data on the efficacy of Refametinib in preclinical xenograft models.

Table 1: Single-Agent Activity of Refametinib in Xenograft Models

| Tumor Model | Dosing Regimen | Outcome Measure | Result |

| Hepa129 Allograft | 12.5-25 mg/kg, once daily | Median Survival | 58 days (vs. 30 days for vehicle) |

| Hep3B Xenograft | 25 mg/kg, once daily | Median Survival | 60 days (vs. 52 days for sorafenib) |

Data compiled from preclinical studies.

Table 2: Combination Therapy of Refametinib with Sorafenib in Xenograft Models

| Tumor Model | Treatment Group | Outcome Measure | Result |

| Huh-7 Xenograft | Refametinib (20 mg/kg) + Sorafenib (50 mg/kg) | Tumor Volume Reduction | ~70% reduction (vs. ~20% for single agents) |

| Hep3B Xenograft | Refametinib (25 mg/kg) + Sorafenib | Median Survival | 80 days (a 70% increase over vehicle) |

Data compiled from preclinical studies demonstrating synergistic effects.

Experimental Protocols

The following are detailed protocols for the use of Refametinib in PDX models.

Protocol 1: Establishment of Patient-Derived Xenograft Models

-

Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under Institutional Review Board (IRB) approved protocols.

-

Tissue Processing: In a sterile environment, wash the tumor tissue with a balanced salt solution containing antibiotics. Remove any necrotic or non-tumor tissue.

-

Implantation: Anesthetize immunodeficient mice (e.g., NOD/SCID or NSG). Make a small incision in the flank and implant a small fragment (approximately 3-5 mm³) of the tumor tissue subcutaneously.[9]

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.[10]

-

Passaging: When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor. The tumor can then be re-implanted into a new cohort of mice for expansion (passaging).[4] It is recommended to use low-passage PDX models for experiments to maintain the characteristics of the original tumor.

References

- 1. Allosteric MEK1/2 Inhibitor Refametinib (BAY 86-9766) in Combination with Sorafenib Exhibits Antitumor Activity in Preclinical Murine and Rat Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Allosteric MEK1/2 inhibitor refametinib (BAY 86-9766) in combination with sorafenib exhibits antitumor activity in preclinical murine and rat models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Patient-derived Xenografts - A Critical Tool for Oncology Research | Taconic Biosciences [taconic.com]

- 5. Patient-derived xenografts: a relevant preclinical model for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Integrative Pharmacogenomics Analysis of Patient-Derived Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical Utility of Patient-Derived Xenografts to Determine Biomarkers of Prognosis and Map Resistance Pathways in EGFR-Mutant Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Patient-derived xenografts: a promising resource for preclinical cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The antitumor activity of osimertinib plus palbociclib in non-small cell lung cancer patient-derived xenograft (PDX)/2D/3D culture models harboring EGFR amplification and CDKN2A/2B homozygous deletions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

Application Notes and Protocols for Evaluating the Therapeutic Effect of Refametinib (R enantiomer)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Refametinib (also known as RDEA119 or BAY 86-9766) is an orally bioavailable, selective, and allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2][3] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK is frequently activated in various cancers, making it a critical target for therapeutic intervention.[1][2][4] Refametinib has been investigated as a monotherapy and in combination with other targeted agents in several cancer types, including hepatocellular carcinoma (HCC) and pancreatic cancer.[5][6][7][8] These application notes provide detailed protocols for evaluating the therapeutic efficacy of Refametinib in both preclinical and clinical research settings.

Mechanism of Action

Refametinib is a non-ATP-competitive inhibitor that binds to an allosteric pocket on the MEK1/2 enzymes.[9][10] This binding prevents the phosphorylation and subsequent activation of ERK1/2 (extracellular signal-regulated kinase 1 and 2), the only known substrates of MEK.[11] The inhibition of ERK1/2 phosphorylation leads to the suppression of downstream signaling, resulting in the inhibition of tumor cell proliferation and survival.[1][2][3]

Signaling Pathway Diagram

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Refametinib on MEK1/2.

Quantitative Data Summary

In Vitro Efficacy of Refametinib

| Cell Line | Cancer Type | BRAF Status | IC50 (nM) for MEK1/2 | GI50 (nM) - Anchorage-Dependent | GI50 (nM) - Anchorage-Independent | Reference |

| A375 | Malignant Melanoma | V600E | 19 (MEK1), 47 (MEK2) | 67-89 | 40-84 | [9][12] |

| SK-MEL-28 | Malignant Melanoma | V600E | - | - | - | [9] |

| Colo205 | Colorectal Carcinoma | V600E | - | - | - | [9] |

| HT-29 | Colorectal Carcinoma | Wild-type | - | >10,000 | - | [9] |

| BxPC3 | Pancreatic Carcinoma | Wild-type | - | - | - | [9] |

| Huh-7 | Hepatocellular Carcinoma | - | - | - | - | [5] |

| Hep3B | Hepatocellular Carcinoma | - | - | - | - | [5] |

| MH3924A | Rat Hepatocellular Carcinoma | - | - | - | - | [5] |

Preclinical In Vivo Efficacy of Refametinib

| Cancer Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |

| A-375 Melanoma Xenograft | Refametinib 25 mg/kg/day | Oral, daily for 14 days | 54% | Significant tumor growth delay | [11] |

| A-375 Melanoma Xenograft | Refametinib 50 mg/kg/day | Oral, daily for 14 days | 68% | Significant tumor growth delay, some tumor-free survivors | [11] |

| Huh-7 HCC Xenograft | Refametinib + Sorafenib | - | Synergistic TGI | - | [5] |

| Hep3B HCC Xenograft | Refametinib | - | - | Prolonged survival | [5] |

| MH3924A Rat Allograft | Refametinib | - | Reduced tumor growth | Prolonged survival | [5] |

Clinical Efficacy of Refametinib Combinations

| Cancer Type | Combination Therapy | Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference | |---|---|---|---|---|---| | Pancreatic Cancer | Refametinib + Gemcitabine | II | 35% | 6.2 months | 8.9 months |[6][13] | | Pancreatic Cancer (KRAS wild-type) | Refametinib + Gemcitabine | II | 48% | 9.0 months | 18.2 months |[6][13] | | Pancreatic Cancer (KRAS mutant) | Refametinib + Gemcitabine | II | 28% | 4.6 months | 6.6 months |[6][13] | | Advanced Solid Tumors (MTD cohort) | Refametinib + Sorafenib | I | 1 partial response (colorectal cancer) | - | - |[7][14][15] |

Experimental Protocols

In Vitro Cell Viability Assay (MTS/MTT)

This protocol determines the effect of Refametinib on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Refametinib (R enantiomer)

-

DMSO (for drug dissolution)

-

96-well plates

-

MTS or MTT reagent

-

Solubilization solution (for MTT)

-

Plate reader

Protocol Workflow Diagram

Caption: Workflow for determining cell viability using MTS or MTT assays after Refametinib treatment.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.[10][12]

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Refametinib in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

MTS/MTT Addition:

-

For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[14][16]

-

For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[16] Afterwards, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[16]

-

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.[12][14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values using appropriate software.

Western Blotting for ERK Phosphorylation

This protocol assesses the on-target effect of Refametinib by measuring the levels of phosphorylated ERK (p-ERK) relative to total ERK.

Materials:

-

Cancer cells treated with Refametinib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-ERK1/2 and anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with various concentrations of Refametinib for a specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Densitometry Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.

In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor activity of Refametinib in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

Refametinib formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse. For orthotopic models, inject cells directly into the target organ (e.g., pancreas or liver).[9][17]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer Refametinib (e.g., 25-50 mg/kg) or vehicle control orally, once or twice daily.[11]

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting for p-ERK, immunohistochemistry).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the tumor growth inhibition (TGI). Analyze survival data if applicable.

Experimental Workflow Diagram for In Vivo Studies

Caption: General workflow for conducting in vivo xenograft studies to evaluate Refametinib's efficacy.

Conclusion

These protocols provide a comprehensive framework for the preclinical and clinical evaluation of Refametinib's therapeutic effect. By systematically assessing its impact on cell viability, target engagement, and in vivo tumor growth, researchers can gain valuable insights into its potential as a cancer therapeutic. The provided quantitative data serves as a benchmark for experimental outcomes. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating the advancement of Refametinib in drug development.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Allosteric MEK1/2 Inhibitor Refametinib (BAY 86-9766) in Combination with Sorafenib Exhibits Antitumor Activity in Preclinical Murine and Rat Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]

- 6. researchgate.net [researchgate.net]

- 7. A Phase I Study of the Safety, Pharmacokinetics, and Pharmacodynamics of Combination Therapy with Refametinib plus Sorafenib in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allosteric MEK1/2 inhibitor refametinib (BAY 86-9766) in combination with sorafenib exhibits antitumor activity in preclinical murine and rat models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Promising xenograft animal model recapitulating the features of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Relevance of Animal Models of Pancreatic Cancer and Pancreatitis to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. ascopubs.org [ascopubs.org]

- 14. broadpharm.com [broadpharm.com]

- 15. A Phase I Study of the Safety, Pharmacokinetics, and Pharmacodynamics of Combination Therapy with Refametinib plus Sorafenib in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

Application of Refametinib (R enantiomer) in Melanoma Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction